perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate
Description
Introduction to Perfluorophenyl 2-(2-(2-(2-(2,5-Dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate in Academic Research
Overview of Compound Nomenclature and Structural Motifs
The compound’s systematic IUPAC name, perfluorophenyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-oate , delineates its three primary structural domains:
- Perfluorophenyl ester : A fully fluorinated aromatic ring substituted with an ester group, known for its enhanced electrophilicity and stability against hydrolysis compared to non-fluorinated esters.
- Maleimide (2,5-dioxo-2H-pyrrolidinyl) : A cyclic dicarboximide moiety that undergoes Michael addition with thiols (-SH) to form stable thioether bonds under physiological conditions.
- Tetraethylene glycol (PEG4) spacer : A hydrophilic oligomer of four ethylene glycol units that improves solubility and reduces steric hindrance during conjugation.
The molecular formula C₂₁H₂₂F₅NO₈ reflects the integration of fluorine atoms from the perfluorophenyl group and oxygen atoms from the PEG chain. The strategic placement of these motifs enables sequential or orthogonal bioconjugation, a feature critical for constructing heterobifunctional molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Structural Analysis Table
| Component | Functional Group | Reactivity Profile | Role in Bioconjugation |
|---|---|---|---|
| Perfluorophenyl ester | -O-CO-C₆F₅ | Amine-selective acylation | Stable amide bond formation |
| Maleimide | Cyclic dicarboximide | Thiol-specific Michael addition | Thioether linkage |
| PEG4 spacer | -(O-CH₂-CH₂)₄- | Hydrophilic solubility enhancer | Reduces aggregation |
Historical Context and Emergence in Chemical Research
The compound’s development is rooted in three key advancements:
- Maleimide Chemistry : First synthesized in the 1960s, maleimides became pivotal in protein modification due to their rapid thiol reactivity. Early applications focused on enzyme immobilization and cross-linking.
- Fluorinated Esters : The introduction of pentafluorophenyl esters in the 1990s addressed limitations of traditional N-hydroxysuccinimide (NHS) esters, offering superior stability in aqueous media.
- PEG Spacers : The integration of polyethylene glycol chains in the 2000s revolutionized biotherapeutics by mitigating immunogenicity and improving pharmacokinetics.
The convergence of these technologies enabled the synthesis of this compound, first reported in the early 2010s. Its CAS registry number, 1415800-42-8 , underscores its emergence as a tool for site-specific protein modification.
Rationale for Academic Investigation and Research Significance
Academic interest in this compound stems from its dual-reactive linker capabilities, which address critical challenges in biomolecular engineering:
- Orthogonal Conjugation : Enables sequential coupling of amines and thiols without cross-reactivity, essential for constructing multi-component systems like bispecific antibodies.
- Enhanced Solubility : The PEG4 spacer prevents aggregation in aqueous environments, facilitating in vitro and in vivo applications.
- Stability : The PFP ester’s resistance to hydrolysis allows long-term storage and use in diverse pH conditions.
Research has highlighted its utility in:
- Targeted Drug Delivery : Conjugating chemotherapeutic agents to antibodies via maleimide-thiol bonds.
- Protein Degradation Platforms : Serving as a linker in PROTACs to recruit E3 ubiquitin ligases to disease-causing proteins.
- Nanoparticle Functionalization : Modifying surfaces for reduced immunogenicity in nanomedicine.
Scope and Limitations of the Present Outline
This analysis focuses on:
- Structural and mechanistic insights into the compound’s reactivity.
- Synthetic methodologies and industrial-scale production considerations.
- Applications in drug delivery, nanotechnology, and bioconjugation.
Excluded topics:
- Pharmacokinetic profiles or dosing regimens.
- Toxicology or safety assessments.
- Clinical trial data or commercial formulations.
The subsequent sections delve into these themes, providing a rigorous examination of the compound’s role in contemporary research.
Properties
Molecular Formula |
C18H16F5NO7 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H16F5NO7/c19-13-14(20)16(22)18(17(23)15(13)21)31-12(27)9-30-8-7-29-6-5-28-4-3-24-10(25)1-2-11(24)26/h1-2H,3-9H2 |
InChI Key |
UQAJSBNYTGKILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrole-2,5-dione Core with Ethoxy Linkers
The core structure, 2,5-dioxo-2H-pyrrol-1(5H)-yl, is typically prepared by condensation reactions forming maleimide derivatives. The compound contains a tetraethylene glycol chain (four ethoxy units) attached to the nitrogen of the pyrrole-dione ring via an acetyl linkage.
A representative synthetic route is:
- Start with 2,5-dioxopyrrolidine (maleimide) or a protected derivative.
- Alkylate the nitrogen with a suitable ethoxy-substituted acetyl chloride or bromide, such as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetyl chloride, to introduce the tetraethylene glycol chain.
- This step is often done under mild base conditions (e.g., triethylamine) to avoid ring opening of the maleimide.
Formation of the Perfluorophenyl Ester
The free carboxylic acid at the terminal end of the ethoxy-acetate chain is then activated by conversion to the perfluorophenyl ester:
- The carboxylic acid is reacted with pentafluorophenol (perfluorophenol) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- This reaction forms the perfluorophenyl ester, which is a highly reactive activated ester suitable for conjugation reactions.
- The reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at 0 °C to room temperature.
Purification and Characterization
- The product is purified by column chromatography or preparative HPLC to achieve high purity (>95%).
- Characterization includes NMR spectroscopy (1H, 13C, and 19F), mass spectrometry, and UV-Vis spectroscopy to confirm the presence of the perfluorophenyl group and the pyrrole-dione core.
- UV absorption at around 265 nm is characteristic of the fluorene or perfluorophenyl groups and can be used to monitor purity.
Representative Synthetic Scheme (Summary Table)
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Maleimide + 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetyl chloride, base (Et3N) | N-substituted tetraethylene glycol maleimide | Alkylation on nitrogen |
| 2 | Hydrolysis if needed to free acid | Carboxylic acid derivative | Controlled hydrolysis |
| 3 | Pentafluorophenol + DCC/DIC, solvent (DCM/THF), 0 °C to RT | Perfluorophenyl ester of the above acid | Activated ester formation |
| 4 | Purification by chromatography | Pure perfluorophenyl ester | Confirm purity by NMR, MS, UV |
In-Depth Research Findings and Notes
- The perfluorophenyl ester is favored for its excellent leaving group ability, making it highly reactive in conjugation to amines, especially in antibody-drug conjugate synthesis.
- The tetraethylene glycol linker provides hydrophilicity and flexibility, improving solubility and reducing steric hindrance in bioconjugation.
- The pyrrole-2,5-dione (maleimide) moiety is reactive toward thiols, enabling site-specific conjugation to cysteine residues in proteins.
- Stability of the maleimide ring under reaction and storage conditions is critical; mild conditions are preferred to avoid hydrolysis or ring opening.
- Deprotection strategies for related Fm esters (9-fluorenylmethyl esters) use strong bases like DBU to avoid acidic conditions that may denature proteins or degrade sensitive groups.
Data Table: Key Physical and Chemical Properties
Chemical Reactions Analysis
Types of Reactions
Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the perfluorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted perfluorophenyl derivatives.
Scientific Research Applications
Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Reactivity of Ester Groups
- Target Compound : The perfluorophenyl ester offers moderate reactivity compared to NHS esters, requiring slightly elevated temperatures or longer reaction times for amine coupling. However, it provides enhanced stability during storage, reducing premature hydrolysis risks .
- 2,5-Dioxopyrrolidin-1-yl 2-[2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)ethoxy]acetate (P36): This NHS ester () reacts rapidly with amines at room temperature but includes an Fmoc-protected amino group for stepwise solid-phase peptide synthesis. The NHS group here prioritizes fast conjugation, while the Fmoc allows controlled deprotection .
- Ethyl 2-(2-(2-(2-(Tosyloxy)ethoxy)ethoxy)ethoxy)acetate : The tosyl group is less reactive than NHS or perfluorophenyl esters, typically requiring basic conditions for nucleophilic substitution. This necessitates additional activation steps, making it less efficient for direct bioconjugation .
PEG Chain Length and Solubility
The target’s PEG4 chain balances solubility enhancement with minimized steric interference, ideal for conjugating bulky biomolecules. Shorter PEG chains (e.g., P36) may limit solubility in hydrophobic environments, while longer chains could impede reaction efficiency .
Biological Activity
Perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate (CAS: 1415800-42-8) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in drug delivery systems and as a linker in antibody-drug conjugates (ADCs). This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple ethoxy groups and a perfluorophenyl moiety linked to a pyrrolidine derivative. Its molecular formula is , and it has a molecular weight of approximately 524.39 g/mol. The presence of fluorine atoms enhances its stability and lipophilicity, making it suitable for various biological applications.
The biological activity of this compound is primarily linked to its role as a bifunctional linker in ADCs. ADCs are designed to selectively deliver cytotoxic drugs to cancer cells, minimizing damage to healthy tissues. The compound facilitates the attachment of drugs to antibodies through stable covalent bonds, allowing for targeted therapy.
Biological Activity Overview
- Antitumor Activity : Preliminary studies indicate that ADCs utilizing this linker demonstrate significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that these conjugates can effectively reduce cell viability in breast cancer and leukemia models.
- Toxicity Profile : Toxicological assessments suggest that while the compound exhibits potent antitumor activity, it also requires careful evaluation of its safety profile. Animal studies have shown dose-dependent toxicity, necessitating further investigation into optimal dosing strategies.
- Pharmacokinetics : The pharmacokinetic properties of the compound suggest favorable absorption and distribution characteristics due to its lipophilic nature. Studies have indicated that it can achieve therapeutic concentrations in target tissues while maintaining lower levels in non-target tissues.
Case Study 1: Antibody-Drug Conjugate Development
A recent study explored the efficacy of an ADC incorporating this compound linked to a potent cytotoxic agent. The results demonstrated enhanced tumor regression in xenograft models compared to free drug administration, highlighting the importance of targeted delivery systems in improving therapeutic outcomes.
Case Study 2: Comparative Analysis with Other Linkers
In a comparative study involving various linkers for ADCs, this compound exhibited superior stability and efficacy compared to traditional linkers such as maleimide-based systems. This study emphasized the potential for improved clinical outcomes using this novel linker.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing perfluorophenyl 2-(2-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)ethoxy)acetate?
- Methodological Answer : The synthesis involves sequential etherification and NHS-ester activation. Key steps include:
-
Etherification : Reacting ethylene glycol derivatives with 2,5-dioxopyrrolidinyl precursors under anhydrous conditions (e.g., THF, NaH, 60°C, 6h) to form the ethoxy chain .
-
NHS-Ester Activation : Using carbodiimides (e.g., DCC) and NHS in anhydrous DCM at 0–5°C to activate the terminal carboxylic acid group, achieving yields up to 85% .
-
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity.
Step Reagents/Conditions Yield (%) Etherification THF, NaH, 60°C 70 NHS Activation DCM, DCC, 0–5°C 85
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the ethoxy chain (δ 3.4–3.7 ppm for -OCH2CH2O-) and the dioxopyrrolidinyl group (δ 6.7 ppm for vinyl protons) .
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., [M+Na]+ peak at m/z 351.21 for intermediates) .
- FT-IR : Confirms ester carbonyl (C=O stretch at ~1730 cm⁻¹) and NHS-ester (C-N stretch at 1220 cm⁻¹).
Advanced Research Questions
Q. How can researchers address inconsistent yields during the coupling of the perfluorophenyl group?
- Methodological Answer : Inconsistent yields often arise from:
- Moisture Sensitivity : Use rigorously dried solvents (e.g., molecular sieves) and inert atmospheres (N2/Ar).
- Competing Side Reactions : Optimize stoichiometry (1:1.2 molar ratio of perfluorophenyl precursor to ethoxy intermediate) and use mild bases (KHCO3 instead of strong bases) to minimize hydrolysis .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or LC-MS.
Q. What strategies enhance the compound’s stability in aqueous buffers for bioconjugation?
- Methodological Answer :
- Storage : Lyophilize and store at -20°C in anhydrous DMSO.
- Buffer Selection : Use pH 7–8 phosphate or HEPES buffers; avoid amines (e.g., Tris) that compete with NHS-ester reactivity .
- Kinetic Optimization : Conduct conjugation at 4°C for 2–4 hours to balance reactivity and stability.
Q. How does ethoxy chain length variation impact bioorthogonal reaction efficiency?
- Methodological Answer :
- Shorter Chains (n=2–3) : Faster reaction kinetics but lower solubility in aqueous media.
- Longer Chains (n=4–6) : Improved hydrophilicity (logP reduced by ~0.5 per ethoxy unit) and reduced steric hindrance, enhancing conjugation efficiency .
- Example : PEG4 linkers (4 ethoxy units) increase solubility by 30% compared to PEG2 analogs.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for analogous NHS-esters?
- Methodological Answer :
- Source Analysis : Cross-reference protocols from peer-reviewed journals (e.g., vs. 15). Variations in solvent purity (HPLC-grade vs. technical grade) can alter yields by 10–15%.
- Reproducibility : Replicate reactions with controlled variables (temperature ±2°C, humidity <30%).
- Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., free carboxylic acid at m/z 289.1) and adjust purification steps .
Application-Oriented Questions
Q. What functional assays validate the compound’s utility in protein labeling?
- Methodological Answer :
- Fluorescent Tagging : Conjugate with Cy5-NH2 (1:3 molar ratio, pH 8.5, 2h) and quantify labeling efficiency via SDS-PAGE with in-gel fluorescence scanning.
- Stoichiometry Analysis : Use MALDI-TOF to confirm 1:1 protein-to-label ratio .
- Control Experiments : Compare with commercial NHS-esters (e.g., sulfo-Cy5 NHS) to benchmark performance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
